molecular formula C7H4ClN3O B14670092 3-Chlorobenzoyl azide CAS No. 50625-49-5

3-Chlorobenzoyl azide

Cat. No.: B14670092
CAS No.: 50625-49-5
M. Wt: 181.58 g/mol
InChI Key: FQNWHRWCEHEMCF-UHFFFAOYSA-N
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Description

3-Chlorobenzoyl azide is an organic compound with the molecular formula C₇H₄ClN₃O It is a derivative of benzoyl azide, where a chlorine atom is substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzoyl azide can be synthesized through the reaction of 3-chlorobenzoyl chloride with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The general reaction is as follows:

3-Chlorobenzoyl chloride+Sodium azide3-Chlorobenzoyl azide+Sodium chloride\text{3-Chlorobenzoyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} 3-Chlorobenzoyl chloride+Sodium azide→3-Chlorobenzoyl azide+Sodium chloride

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and controlled environments to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzoyl azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Rearrangement Reactions: It can undergo the Curtius rearrangement to form isocyanates, which can further react to form ureas or carbamates.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or DMSO.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Rearrangement: Heat or the presence of a base to facilitate the Curtius rearrangement.

Major Products:

    Primary Amines: Formed through reduction.

    Isocyanates: Formed through the Curtius rearrangement.

    Substituted Azides: Formed through nucleophilic substitution.

Scientific Research Applications

3-Chlorobenzoyl azide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules through click chemistry, particularly in the synthesis of triazoles.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chlorobenzoyl azide primarily involves its reactivity as an azide compound. The azide group is a good nucleophile and can participate in various reactions, including nucleophilic substitution and cycloaddition. In biological systems, it can be used to label biomolecules through click chemistry, where it reacts with alkynes to form stable triazole linkages.

Comparison with Similar Compounds

    Benzoyl Azide: Lacks the chlorine substitution, making it less reactive in certain contexts.

    4-Chlorobenzoyl Azide: Similar structure but with the chlorine atom at the fourth position, which can affect its reactivity and applications.

    3-Bromobenzoyl Azide: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.

Uniqueness: 3-Chlorobenzoyl azide is unique due to the presence of the chlorine atom at the third position, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where the chlorine atom can participate in further reactions or influence the overall reactivity of the molecule.

Properties

IUPAC Name

3-chlorobenzoyl azide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-3-1-2-5(4-6)7(12)10-11-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNWHRWCEHEMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495511
Record name 3-Chlorobenzoyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50625-49-5
Record name 3-Chlorobenzoyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50625-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobenzoyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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